2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid: is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a chlorobenzoic acid moiety. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis and other chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors .
Mode of Action
The compound is a derivative of anthranilic acid, which is known to play a significant role in organic synthesis . The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . This suggests that the compound may interact with its targets through the release of the Boc group, enabling the free amine to participate in further reactions.
Biochemical Pathways
Anthranilic acid derivatives have been implicated in a variety of biological processes, including the biosynthesis of tryptophan and the pseudomonas quinolone signal .
Pharmacokinetics
The boc group is known to enhance the stability of amino acids, which may influence the compound’s bioavailability .
Result of Action
Similar compounds have been shown to have antiproliferative, antiviral, and anti-quorum sensing activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . For example, the deprotection of the Boc group is typically carried out under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or under mild heating conditions.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are used under mild heating conditions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoic acids.
Deprotection Reactions: The major product is the free amino compound after removal of the Boc group.
Scientific Research Applications
Chemistry: In organic synthesis, 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is used as a building block for the synthesis of more complex molecules. Its Boc-protected amino group allows for selective reactions without interference from the amino functionality .
Biology and Medicine: This compound is used in the synthesis of peptides and other biologically active molecules. The Boc group provides temporary protection for the amino group, allowing for sequential reactions to build up complex structures .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). Its stability and ease of deprotection make it a valuable tool in drug development .
Comparison with Similar Compounds
- 2-((tert-Butoxycarbonyl)amino)-benzoic acid
- 4-((tert-Butoxycarbonyl)amino)-benzoic acid
- 2-((tert-Butoxycarbonyl)amino)-3-chlorobenzoic acid
Uniqueness: 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is unique due to the presence of both the Boc-protected amino group and the chlorine substituent on the benzene ring. This combination allows for selective reactions at both the amino and chlorine sites, providing versatility in synthetic applications .
Properties
IUPAC Name |
4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFHAVFRBIRVQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373771 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136290-47-6 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136290-47-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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